molecular formula C17H34O3 B13949908 Methyl 11-hydroxyhexadecanoate CAS No. 60368-18-5

Methyl 11-hydroxyhexadecanoate

Cat. No.: B13949908
CAS No.: 60368-18-5
M. Wt: 286.4 g/mol
InChI Key: HVZSXWZMSOPRCP-UHFFFAOYSA-N
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Description

Methyl 11-hydroxyhexadecanoate (CAS 60368-18-5) is a fatty acid methyl ester derivative of biochemical interest. This compound, with a molecular formula of C 17 H 34 O 3 and a molecular weight of 286.45 g/mol, serves as a valuable intermediate and model compound in scientific research . Its primary research value lies in the study of mono- and bipolar amphiphiles for constructing advanced membrane systems . The presence of the hydroxyl group along the alkyl chain makes it an ideal model for investigating how a second polar group influences the structure, stability, and phase behavior of Langmuir monolayers at the air-water interface . Research utilizing techniques such as fluorescence microscopy and Brewster angle microscopy (BAM) has shown that such hydroxy-functionalized esters can form stable condensed monolayers, providing key insights into intermolecular interactions and chain packing, which are crucial for the development of liposomes with enhanced mechanical and thermal stability . These properties are of extensive interest in materials science and technology, with potential applications in areas such as drug encapsulation . Available with a high purity grade of 99%, this product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any personal use .

Properties

CAS No.

60368-18-5

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

methyl 11-hydroxyhexadecanoate

InChI

InChI=1S/C17H34O3/c1-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20-2/h16,18H,3-15H2,1-2H3

InChI Key

HVZSXWZMSOPRCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Direct Hydroxylation of Methyl Hexadecanoate

One straightforward approach to prepare this compound is the selective hydroxylation of methyl hexadecanoate at the 11th carbon position. This method involves:

  • Starting Material: Methyl hexadecanoate (methyl palmitate).
  • Hydroxylation Agent: Various oxidizing agents such as osmium tetroxide, or enzymatic hydroxylation using cytochrome P450 monooxygenases.
  • Reaction Conditions: Controlled temperature and solvent systems to ensure regioselective hydroxylation.
  • Purification: Column chromatography or recrystallization to isolate the hydroxy ester.

This method is advantageous for its simplicity but often suffers from low regioselectivity and moderate yields due to overoxidation or side reactions.

Synthesis via Grignard Reaction Intermediates

A more sophisticated synthetic route involves the use of Grignard reagents to introduce the hydroxy functionality at the desired position:

  • Step 1: Preparation of an appropriate halogenated precursor of hexadecanoic acid.
  • Step 2: Formation of a Grignard reagent by reacting the halogenated precursor with magnesium in anhydrous ether solvents under inert atmosphere (nitrogen or argon).
  • Step 3: Reaction of the Grignard reagent with an electrophilic species such as an aldehyde or ester to form the hydroxy intermediate.
  • Step 4: Methylation of the hydroxy acid intermediate to yield this compound.

This method allows for better control of the hydroxy group placement and typically results in higher purity and yield. Acidification and extraction steps follow to isolate the product.

Enzymatic Synthesis Using Lipases

Biocatalytic methods employing lipases and other enzymes have been reported for the regioselective hydroxylation and esterification of fatty acids:

  • Enzymes: Lipases from Candida antarctica or other microbial sources.
  • Reaction: Hydroxylation of hexadecanoic acid followed by enzymatic esterification with methanol.
  • Advantages: Mild reaction conditions, high regio- and stereoselectivity, and environmentally friendly processes.
  • Limitations: Longer reaction times and the need for enzyme recovery.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Hydroxylation Methyl hexadecanoate Osmium tetroxide or enzymatic systems 40–60 Simple, straightforward Low regioselectivity, side products
Grignard Reaction Route Halogenated hexadecanoic acid Magnesium, ether solvents, acidification 65–80 High selectivity and yield Requires inert atmosphere, multiple steps
Enzymatic Hydroxylation and Esterification Hexadecanoic acid, methanol Lipases, mild conditions 50–70 Environmentally friendly, selective Longer reaction times, enzyme cost
Glycosylation for Derivative Synthesis This compound Peracetylated sugars, Lewis acid catalyst 20–30 Useful for complex lipid synthesis Not for direct hydroxy ester prep

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 11-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of adenosine and inosine, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Key Comparative Insights

Functional Group Influence: The hydroxyl group in this compound increases polymer hydrophilicity compared to saturated methyl palmitate . Unsaturation in (11E)-11-hexadecenoate lowers melting points, making it suitable for flexible resins . Electrophilic substituents (e.g., chloro-ketone in methyl 11-chloro-11-oxoundecanoate) enhance reactivity for chemical synthesis .

Chain Length and Branching: Shorter chains (e.g., methyl 10,11-dihydroxyundecanoate) reduce hydrophobicity, favoring biomedical uses . Ethyl esters (e.g., ethyl 11-hydroxyhexadecanoate) exhibit higher molecular weights and altered biodegradation kinetics compared to methyl esters .

Biological and Industrial Applications: this compound is critical in PHAs for biodegradable plastics, while sulfur-containing analogues (e.g., methyl 11-acetylsulfanylundecanoate) may modify polymer crosslinking . Unsaturated esters are prevalent in natural resins and fragrances, as observed in Austrocedrus chilensis .

Research Findings and Data Gaps

  • Synthesis: this compound is produced microbially under controlled oxygen and pressure conditions, unlike its ethyl analogue, which requires esterification .
  • Safety : Most methyl esters are low hazard (e.g., methyl palmitate), but chloro- and sulfur-containing derivatives may require specialized handling due to uncharacterized toxicity .
  • Data Needs : Physical properties (e.g., melting points, solubility) for several analogues remain unreported, limiting industrial applicability assessments.

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